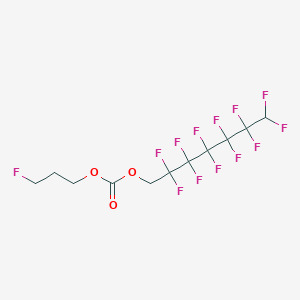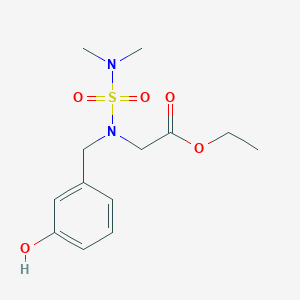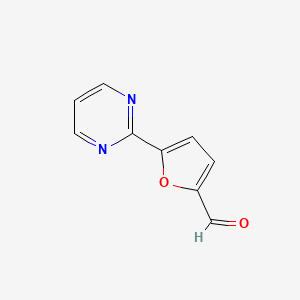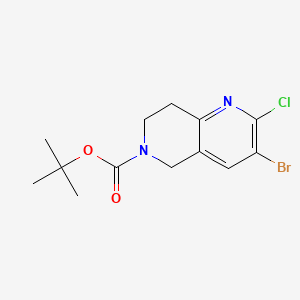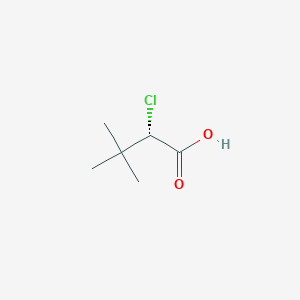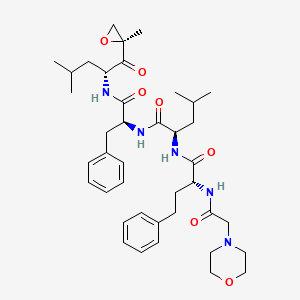
(S,S)-Epoxy Leucine Carfilzomib
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S,S)-Epoxy Leucine Carfilzomib is a next-generation proteasome inhibitor used primarily in the treatment of relapsed and refractory multiple myeloma. It is a modified tetrapeptidyl epoxide and an analog of epoxomicin, known for its increased specificity and potency compared to earlier proteasome inhibitors like bortezomib .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-Epoxy Leucine Carfilzomib involves multiple steps, starting from the preparation of the epoxy leucine moiety. The key steps include:
Peptide Coupling: The epoxy leucine is then coupled with other amino acids to form the tetrapeptidyl structure.
Final Assembly: The final product is assembled through a series of peptide bond formations and protective group removals
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions
(S,S)-Epoxy Leucine Carfilzomib undergoes several types of chemical reactions, including:
Oxidation: The epoxy group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the epoxy group or other functional groups in the molecule.
Substitution: Various substitution reactions can occur, particularly at the peptide bonds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the specific substitution but often involve nucleophilic reagents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Wissenschaftliche Forschungsanwendungen
(S,S)-Epoxy Leucine Carfilzomib has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying proteasome inhibition and peptide chemistry.
Biology: Investigated for its effects on cellular processes and protein degradation pathways.
Medicine: Primarily used in the treatment of multiple myeloma, with ongoing research into its efficacy in other cancers.
Industry: Employed in the development of new proteasome inhibitors and related therapeutic agents
Wirkmechanismus
(S,S)-Epoxy Leucine Carfilzomib exerts its effects by irreversibly binding to the N-terminal threonine-containing active sites of the 20S proteasome. This inhibition disrupts the proteolytic activity of the proteasome, leading to the accumulation of ubiquitinated proteins, cell cycle arrest, and apoptosis. Key molecular targets include the β5 and β5i subunits of the proteasome .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bortezomib: The first proteasome inhibitor approved for clinical use, but with reversible binding and different toxicity profile.
Ixazomib: Another proteasome inhibitor with oral bioavailability and a different spectrum of activity
Uniqueness
(S,S)-Epoxy Leucine Carfilzomib is unique due to its irreversible binding to the proteasome, leading to prolonged inhibition and enhanced efficacy in resistant multiple myeloma cases. Its specificity and reduced off-target effects make it a valuable therapeutic agent .
Eigenschaften
Molekularformel |
C40H57N5O7 |
|---|---|
Molekulargewicht |
719.9 g/mol |
IUPAC-Name |
(2R)-4-methyl-N-[(2S)-1-[[(2R)-4-methyl-1-[(2S)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide |
InChI |
InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32-,33-,34+,40+/m1/s1 |
InChI-Schlüssel |
BLMPQMFVWMYDKT-NTCROKPISA-N |
Isomerische SMILES |
CC(C)C[C@H](C(=O)[C@@]1(CO1)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 |
Kanonische SMILES |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


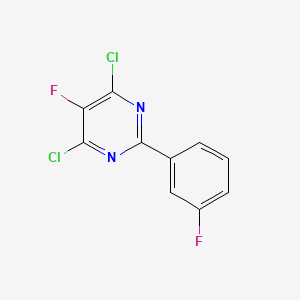
![Ethanol, 2-[(2-methylpropyl)sulfonyl]-](/img/structure/B12082781.png)

